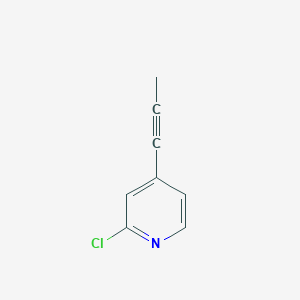

2-Chloro-4-(prop-1-ynyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role across the chemical sciences. nih.govtandfonline.com Their applications are vast, ranging from medicinal chemistry to materials science and catalysis. sciencepg.comresearchgate.net In the pharmaceutical realm, the pyridine motif is a common feature in a wide array of drugs, exhibiting diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govtandfonline.comwisdomlib.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which often contributes to the binding of these molecules to biological targets. tandfonline.com Furthermore, pyridine derivatives are extensively used as ligands in organometallic chemistry and as catalysts in various organic transformations. nih.gov

Structural Context of Halogenated Pyridines and Alkynyl Moieties

The chemical behavior of 2-Chloro-4-(prop-1-ynyl)pyridine is intrinsically linked to its distinct structural components: the halogenated pyridine ring and the alkynyl substituent.

Halogenated Pyridines: The presence of a chlorine atom on the pyridine ring significantly influences its reactivity. Halopyridines are key building blocks in organic synthesis, particularly in cross-coupling reactions where the halogen atom can be substituted with a variety of other functional groups. nih.govnih.gov The position of the halogen is crucial; for instance, 2-chloropyridines can exhibit different reactivity compared to their 3- or 4-substituted counterparts in nucleophilic substitution reactions. wuxiapptec.comresearchgate.net The electron-withdrawing nature of the chlorine atom also modulates the electronic properties of the pyridine ring, affecting its basicity and reactivity in electrophilic aromatic substitution reactions.

Alkynyl Moieties: The prop-1-ynyl group, an alkyne, is another highly versatile functional group in organic synthesis. fastercapital.com The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of addition reactions. masterorganicchemistry.com Terminal alkynes, like the parent propyne (B1212725), possess an acidic proton that can be removed to form a powerful nucleophile, the acetylide anion. libretexts.org This anion can then participate in carbon-carbon bond-forming reactions, a cornerstone of building molecular complexity. libretexts.orgmasterorganicchemistry.com Alkynes are also key participants in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov

Scope and Research Trajectories Pertaining to this compound

The combination of a reactive halogenated pyridine and a versatile alkynyl group within the same molecule makes this compound a compound of considerable interest for further synthetic exploration. Current research trajectories involving this and structurally similar compounds are focused on several key areas:

Cross-Coupling Reactions: The chloro-substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. acs.orgcapes.gov.brrsc.org These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino groups at the 2-position of the pyridine ring.

Functionalization of the Alkynyl Group: The prop-1-ynyl moiety can undergo a plethora of transformations. These include hydration to form ketones, reduction to alkenes or alkanes, and cycloaddition reactions to construct more complex heterocyclic systems. masterorganicchemistry.comlibretexts.org

Synthesis of Biologically Active Molecules: Given the established pharmacological importance of both pyridine and alkyne-containing molecules, there is significant interest in using this compound as a scaffold for the synthesis of novel therapeutic agents. nih.govmdpi.com For example, related structures are being investigated as kinase inhibitors and for other targeted therapies. guidechem.comnih.gov

Development of Novel Synthetic Methodologies: The unique reactivity of this compound may also drive the development of new synthetic methods, for instance, in the selective functionalization of one reactive site in the presence of the other.

In essence, this compound represents a valuable and versatile building block in the organic chemist's toolbox. Its continued exploration is expected to lead to the discovery of new reactions, novel compounds with interesting properties, and potentially new therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN |

|---|---|

Molecular Weight |

151.59 g/mol |

IUPAC Name |

2-chloro-4-prop-1-ynylpyridine |

InChI |

InChI=1S/C8H6ClN/c1-2-3-7-4-5-10-8(9)6-7/h4-6H,1H3 |

InChI Key |

ZMBORRSVWKMJLA-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1=CC(=NC=C1)Cl |

Origin of Product |

United States |

Reactivity Profiles and Chemical Transformations of 2 Chloro 4 Prop 1 Ynyl Pyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring in 2-Chloro-4-(prop-1-ynyl)pyridine is electron-deficient, particularly at the positions ortho and para to the nitrogen atom. This electronic characteristic is a key determinant of its reactivity towards nucleophiles.

Reactivity at the C-2 Position of the Pyridine Ring

The C-2 position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). quimicaorganica.orgsci-hub.se The electron-withdrawing nature of the nitrogen atom facilitates the attack of nucleophiles at this position, leading to the displacement of the chlorine atom. quora.comyoutube.com The stability of the Meisenheimer-like intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a crucial factor driving the reaction forward. stackexchange.comechemi.comvaia.com

The rate and efficiency of these substitution reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with various sulfur, oxygen, and carbon nucleophiles have been reported to proceed in moderate to excellent yields. sci-hub.se Microwave irradiation has been shown to significantly accelerate these transformations. sci-hub.se The reactivity of 2-halopyridines towards certain nucleophiles can decrease in the order of I > Br > Cl > F, although this trend can be influenced by the specific nucleophile and reaction conditions. sci-hub.se

Table 1: Nucleophilic Substitution Reactions at the C-2 Position

| Nucleophile | Reagent | Product | Yield (%) | Reference |

| Phenylthiolate | PhSNa | 2-(Phenylthio)-4-(prop-1-ynyl)pyridine | 99 | sci-hub.se |

| Methanethiolate | MeSNa | 2-(Methylthio)-4-(prop-1-ynyl)pyridine | 95 | sci-hub.se |

| Benzyl alcohol | PhCH2OH | 2-(Benzyloxy)-4-(prop-1-ynyl)pyridine | 81 | sci-hub.se |

| Phenoxide | PhONa | 2-Phenoxy-4-(prop-1-ynyl)pyridine | 84 | sci-hub.se |

| Phenylacetonitrile | PhCH2CN | 2-(Benzyl)-4-(prop-1-ynyl)pyridine | 36 | sci-hub.se |

Electrophilic and Nucleophilic Behavior of the Prop-1-ynyl Group

The prop-1-ynyl group at the C-4 position introduces another reactive site into the molecule. The terminal alkyne can exhibit both electrophilic and nucleophilic characteristics. The acetylenic proton is weakly acidic and can be removed by a strong base to generate a nucleophilic acetylide. This acetylide can then participate in various coupling reactions.

Conversely, the triple bond itself can act as a nucleophile, reacting with electrophiles. However, within the context of the this compound scaffold, the reactivity of the pyridine ring often dominates, and reactions involving the alkyne are typically part of subsequent transformations after modification of the C-2 position.

Cycloaddition and Cycloisomerization Reactions

The presence of the prop-1-ynyl group is pivotal for the construction of fused heterocyclic systems through cycloaddition and cycloisomerization reactions. These intramolecular and intermolecular transformations provide efficient pathways to complex molecular architectures.

Intramolecular Cyclizations and Annulations

Intramolecular cyclization reactions of this compound derivatives are a powerful strategy for synthesizing fused ring systems. nih.gov For instance, after substitution at the C-2 position with a suitable nucleophile containing a tethered reactive group, intramolecular cyclization can occur onto the alkyne. The regiochemical outcome of these cyclizations can be influenced by the nature of the tether and the reaction conditions. rsc.org

Intermolecular Annulations with Alkynes and Arenes

While less common for this specific substrate, intermolecular annulation reactions involving the prop-1-ynyl group are a known synthetic strategy for building more complex structures. These reactions typically involve the coupling of the alkyne with other unsaturated partners, such as other alkynes or arenes, often mediated by transition metal catalysts.

Formation of Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridines, Thienopyridines)

A significant application of this compound and its derivatives is in the synthesis of fused heterocyclic systems with important biological activities.

Imidazo[1,2-a]pyridines: The synthesis of imidazo[1,2-a]pyridines often involves the initial reaction of a 2-aminopyridine (B139424) derivative. rsc.orgorganic-chemistry.org In the context of this compound, a common synthetic route involves the initial nucleophilic substitution of the C-2 chlorine with an amine, followed by cyclization. For example, reaction with an amino-alcohol and subsequent intramolecular cyclization can lead to the formation of the imidazo[1,2-a]pyridine (B132010) core. nih.govresearchgate.net Various catalytic systems, including copper and palladium, have been employed to facilitate these transformations. nih.gov

Thienopyridines: Thienopyridines are another important class of fused heterocycles that can be accessed from precursors related to this compound. nih.govnih.govresearchgate.net The synthesis of thieno[3,2-c]pyridines, for instance, can involve the construction of the thiophene (B33073) ring onto the pyridine core. nih.gov This can be achieved through various strategies, often involving the introduction of a sulfur-containing substituent at the C-3 position of the pyridine ring followed by cyclization.

Transition Metal-Catalyzed Transformations

The dual reactivity of this compound makes it an excellent substrate for various transition metal-catalyzed reactions. These transformations often proceed with high selectivity, enabling the targeted synthesis of complex molecules.

Palladium and Copper-Catalyzed Cross-Coupling Reactions

Palladium and copper catalysts are extensively used to facilitate cross-coupling reactions involving halo-pyridines and alkynes. In the context of this compound, these reactions can be directed towards either the C-Cl bond or the terminal alkyne.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. While halides adjacent to the nitrogen in dihalogenated N-heteroarenes are typically more reactive, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position with high selectivity. nih.gov For instance, in 2,4-dichloropyridines, specific ligand systems can direct arylation or alkylation to the C4-chloride. nih.gov The choice of solvent can also play a crucial role in the outcome of palladium-catalyzed cross-coupling reactions. rsc.org

Copper-catalyzed reactions, often referred to as Chan-Evans-Lam (CEL) coupling, are particularly effective for forming carbon-heteroatom bonds, such as C-N bonds with imidazoles and other nitrogen nucleophiles. nih.gov Copper catalysts, in conjunction with suitable ligands like 1,10-phenanthroline, can also be used for the arylation of heterocyclic compounds. mdpi.com Furthermore, copper-catalyzed three-component reactions involving 2-aminopyridines, sulfonyl azides, and terminal ynones provide a pathway to polysubstituted imidazo[1,2-a]pyridines. nih.gov

Table 1: Examples of Palladium and Copper-Catalyzed Cross-Coupling Reactions

| Catalyst System | Reactant | Product Type | Reference |

| Pd(OAc)2 / PPh3 | 2-quinolinecarboxyamide | Fused Heterocycle | beilstein-journals.orgnih.gov |

| PdCl2 / IPr | 2,4-dichloropyridine (B17371) | C4-arylated pyridine | nih.gov |

| CuI / 1,10-phenanthroline | 2-aryl-1,3,4-oxadiazole | 2,5-diaryl-1,3,4-oxadiazole | mdpi.com |

| Cu(OTf)2 / Ligand | 2-nitroimidazole | N-arylated imidazole | nih.gov |

| Copper Catalyst | 2-aminopyridine, sulfonyl azide, ynone | Imidazo[1,2-a]pyridine | nih.gov |

This table is for illustrative purposes and may not directly involve this compound but demonstrates the types of transformations possible on similar scaffolds.

Gold-Catalyzed Reactivity

Gold catalysts, particularly gold(I) complexes, exhibit a strong affinity for alkynes, activating them towards nucleophilic attack. beilstein-journals.org This property is harnessed in various transformations, including cycloadditions and annulations. For example, gold-catalyzed reactions of alkynes can lead to the formation of complex heterocyclic structures like pyrroles and 1,2-dihydropyridines. organic-chemistry.orgnih.gov

The counterion and solvent can significantly influence the reaction pathway in gold-catalyzed transformations. For instance, in the synthesis of pyrroles from alkynyl aziridines, the choice between PPh3AuOTs and PPh3AuOTf can dictate the regioselectivity of the product. organic-chemistry.org N-heterocyclic carbene (NHC) gold complexes are also effective catalysts for various reactions, including the oxidation and amination of alkynes. mdpi.com Heterogeneous gold catalysts, such as gold complexes immobilized on supports like MCM-41, have been developed for the synthesis of 3-acylimidazo[1,2-a]pyridines from 2-aminopyridines and propiolaldehydes. researchgate.net

Ruthenium-Catalyzed Processes

While less common for this specific substrate, ruthenium catalysts are known to mediate a variety of organic transformations. Their application in the context of pyridyl alkynes could involve metathesis or other C-C bond-forming reactions. Further research is needed to fully explore the potential of ruthenium catalysis with this compound.

Derivatization Strategies

The functional groups of this compound offer multiple handles for derivatization, allowing for the synthesis of a diverse range of compounds.

Alkylation and Arylation Reactions

The pyridine ring of this compound can undergo alkylation and arylation reactions. C-H arylation of pyridine derivatives can be achieved using palladium catalysts to create fused heteroaromatic compounds. beilstein-journals.orgnih.gov The regioselectivity of these reactions is a key consideration. Recent methods have focused on achieving C4-selective arylation of pyridines, even at room temperature, by employing N-aminopyridinium salts. researchgate.net

Direct C-4 alkylation of pyridines has been a long-standing challenge, but new methods using blocking groups have enabled selective Minisci-type decarboxylative alkylation at the C-4 position. nih.gov Both ionic and radical nucleophiles can be used for the C-4 functionalization of pyridines, expanding the scope of accessible derivatives. nih.govrsc.org

Table 2: Selected Alkylation and Arylation Reactions of Pyridine Derivatives

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Reference |

| Intramolecular C-H Arylation | Pd(OAc)2 / PPh3 | C-H adjacent to amide | beilstein-journals.orgnih.gov |

| C4-Selective Arylation | N-aminopyridinium salt | C4 | researchgate.net |

| C4-Selective Alkylation | Minisci-type (blocking group) | C4 | nih.gov |

| C4-Alkylation/Arylation | Urea activation reagent | C4 | nih.govrsc.org |

This table illustrates general strategies for pyridine functionalization that could be applicable to this compound.

Functionalization of the Terminal Alkynyl Moiety

The terminal alkyne of this compound is a highly versatile functional group. It can participate in a variety of reactions, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, allowing for the facile connection of the pyridine core to other molecules.

Sonogashira Coupling: This palladium/copper co-catalyzed reaction enables the coupling of the terminal alkyne with aryl or vinyl halides, extending the carbon skeleton.

Hydration and other additions: The triple bond can undergo hydration to form a methyl ketone or participate in other addition reactions to introduce new functional groups.

The functionalization of the terminal alkyne provides a powerful tool for modifying the properties of the molecule and for constructing more complex architectures.

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Prop 1 Ynyl Pyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Chloro-4-(prop-1-ynyl)pyridine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are crucial for assigning the specific resonances to the correct atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the propargyl group. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the anisotropic effect of the alkyne group.

The pyridine ring protons are anticipated to appear in the aromatic region of the spectrum. Specifically, the proton at the C6 position, being adjacent to the nitrogen and the chlorine atom, would likely be the most deshielded. The protons at C3 and C5 will also show characteristic splitting patterns due to coupling with each other.

The methyl protons of the prop-1-ynyl group are expected to appear as a singlet in the upfield region of the spectrum.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-3 | 7.0 - 7.5 | d |

| Pyridine H-5 | 7.0 - 7.5 | dd |

| Pyridine H-6 | 8.0 - 8.5 | d |

Note: Expected values are based on general principles and data for similarly substituted pyridines.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the chlorine atom, the nitrogen atom, and the alkyne group will significantly influence the chemical shifts of the carbon atoms in this compound.

The carbon atom (C2) attached to the chlorine will be significantly deshielded. The carbons of the pyridine ring will appear in the aromatic region, with their precise shifts determined by the substitution pattern. The two sp-hybridized carbons of the alkyne group will have characteristic chemical shifts in the range of 70-90 ppm. The methyl carbon will be observed in the upfield region.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C2 | 150 - 155 |

| C3 | 120 - 125 |

| C4 | 135 - 140 |

| C5 | 125 - 130 |

| C6 | 145 - 150 |

| C≡C-CH₃ | 80 - 90 |

| C≡C -CH₃ | 70 - 80 |

Note: Expected values are based on general principles and data for similarly substituted pyridines and alkynes.

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the H-5 and H-6 protons on the pyridine ring.

HSQC: An HSQC experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule.

HMBC: The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as C2 and C4 of the pyridine ring and the sp-hybridized carbons of the alkyne, by observing their long-range couplings to nearby protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands for the C-Cl, C=N, C=C, and C≡C bonds, as well as C-H stretching and bending vibrations.

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C≡C stretching: A key feature would be the stretching vibration of the carbon-carbon triple bond, which is expected in the range of 2100-2260 cm⁻¹. The intensity of this band can vary depending on the symmetry of the substitution around the alkyne.

C=C and C=N stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The stretching vibration for the C-Cl bond is typically observed in the fingerprint region, around 600-800 cm⁻¹.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | >3000 |

| Aliphatic C-H stretch | <3000 |

| C≡C stretch | 2100 - 2260 |

| C=C, C=N stretch (ring) | 1400 - 1600 |

Note: Expected values are based on characteristic infrared absorption frequencies for organic molecules.

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing non-polar or weakly polar bonds. For this compound, the C≡C stretching vibration is expected to give a strong and sharp signal in the Raman spectrum, often more intense than in the IR spectrum, especially for internal alkynes. nih.gov The Raman signal for terminal alkynes typically appears around 2100 cm⁻¹, while for internal alkynes, it is shifted to around 2200 cm⁻¹. nih.govresearchgate.net Conjugation with an aromatic ring can also influence the intensity of the Raman signal. researchgate.net The symmetric breathing vibrations of the pyridine ring are also typically strong in the Raman spectrum. The study of substituted pyridines by Raman spectroscopy can provide detailed information about the vibrational modes and the influence of substituents on the ring's electronic structure.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The n → π* transition, involving the non-bonding electrons of the nitrogen atom, is also a feature of the pyridine moiety. However, this transition is often weak and can be obscured by the more intense π → π* bands. The solvent environment can also influence the position and intensity of these absorption bands. In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, while the π → π* transition may show a slight bathochromic shift.

A hypothetical UV-Vis absorption data table for this compound, based on the expected shifts from 2-chloropyridine (B119429), is presented below.

Hypothetical UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Solvent |

| π → π | ~270-290 | Hexane |

| n → π | ~300-320 | Hexane |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound (molecular formula: C₈H₆ClN), the molecular ion peak [M]⁺ would be expected to appear at an m/z corresponding to its molecular weight. A crucial diagnostic feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at [M+2]⁺, with an intensity approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk

The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways. The cleavage of the C-Cl bond is a likely event, leading to the formation of a fragment ion corresponding to the loss of a chlorine radical. Another probable fragmentation pathway involves the loss of the propargyl group (C₃H₃) from the pyridine ring. The loss of a neutral molecule of HCl via rearrangement is also a possibility.

The fragmentation of substituted 2-chloropyridones has been reported to involve the loss of chlorine. Similarly, the mass spectra of other chloro-substituted aromatic compounds show characteristic loss of the halogen. dtic.mil Based on these general principles, a table of expected major fragment ions for this compound is provided below.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity |

| 151/153 | [C₈H₆ClN]⁺ | Molecular Ion ([M]⁺) |

| 116 | [C₈H₆N]⁺ | [M-Cl]⁺ |

| 112 | [C₅H₃ClN]⁺ | [M-C₃H₃]⁺ |

| 77 | [C₅H₄N]⁺ | Pyridine radical cation |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, yielding precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the surveyed literature, we can infer expected structural features from related compounds. For instance, the crystal structure of other substituted pyridine derivatives reveals the planarity of the pyridine ring and the specific geometric parameters influenced by the substituents. researchgate.netmdpi.com

A patent for the synthesis of the related compound 2-chloro-4-(piperidinylmethyl)pyridine suggests that detailed structural characterization is a key step in the development of such molecules. google.com A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from such a study.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 5-10 |

| b (Å) | 10-15 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Z | 4 |

| C-Cl bond length (Å) | ~1.74 |

| C≡C bond length (Å) | ~1.20 |

Computational and Theoretical Insights into this compound Elusive in Publicly Available Research

A comprehensive review of publicly accessible scientific literature and databases reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound this compound. Despite the importance of computational chemistry in modern chemical research for predicting molecular properties and reactivity, dedicated studies detailing the optimized geometry, spectroscopic parameters, and reactivity descriptors for this particular molecule have not been published or made available in common repositories.

Theoretical investigations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and potential behavior of novel compounds. Such studies typically provide valuable data on bond lengths, bond angles, and dihedral angles of the optimized molecular geometry. Furthermore, DFT calculations are routinely employed to predict spectroscopic data, including infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-Vis) absorption spectra. This information is crucial for the characterization and identification of the compound.

Analysis of frontier molecular orbitals (HOMO and LUMO) and other reactivity descriptors derived from DFT calculations offers insights into the kinetic and thermodynamic stability of a molecule, as well as its propensity to engage in chemical reactions. For a molecule like this compound, understanding these parameters could elucidate its potential in various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions like the Sonogashira coupling, which is relevant to the prop-1-ynyl substituent. vaia.comvaia.combeilstein-journals.orgnih.gov The reactivity of 2-chloropyridines, in general, is a subject of interest, with the position of the chloro substituent significantly influencing the reaction pathways. vaia.comvaia.comyoutube.com

Molecular dynamics (MD) simulations, another powerful computational tool, could provide information on the conformational dynamics and intermolecular interactions of this compound in different environments. However, no such simulation studies have been reported for this compound.

Similarly, there is a lack of published research on the mechanistic aspects of reactions involving this compound derived from computational modeling. Elucidation of reaction pathways and transition states through computational methods is a cornerstone of modern mechanistic chemistry, providing a detailed, atomistic view of how chemical reactions occur. vaia.comnih.gov

While computational studies on structurally related pyridine derivatives are available, offering a general framework for how such analyses are performed, the strict focus on this compound as per the user's request cannot be fulfilled with detailed, scientifically accurate data at this time. The absence of such specific data precludes the generation of the requested in-depth article and its associated data tables.

Computational and Theoretical Studies of 2 Chloro 4 Prop 1 Ynyl Pyridine

Mechanistic Insights Derived from Computational Modeling

Understanding Catalytic Cycles and Intermediate Formation

While specific computational studies on the catalytic cycles involving 2-Chloro-4-(prop-1-ynyl)pyridine are not extensively documented, the principles of related and well-studied reactions, such as the Sonogashira cross-coupling, can be used to infer its behavior. The Sonogashira reaction is a fundamental C-C bond-forming reaction between a vinyl or aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper co-catalyst. Given the structure of this compound, which contains both a chloro-substituted pyridine (B92270) (an aryl halide analogue) and a propargyl group (a terminal alkyne), it could potentially undergo intermolecular coupling reactions.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of such catalytic cycles. nih.govlibretexts.orgresearchgate.net A plausible catalytic cycle for the coupling of this compound would likely proceed through the following key steps, as modeled for similar systems:

Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne (the prop-1-ynyl group) reacts with the copper salt to form a copper acetylide species. This copper acetylide then undergoes transmetalation with the Pd(II) complex, where the acetylide group replaces the halide on the palladium center.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Computational studies on similar systems have provided the energetic profiles of these steps, identifying transition states and reaction intermediates. nih.gov For instance, DFT calculations on the Sonogashira reaction with bromobenzene (B47551) and phenylacetylene (B144264) have detailed the Gibbs free energy changes at each stage of the catalytic cycle. nih.gov

| Catalytic Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C-Cl bond of the pyridine ring. | Pd(II)-aryl-halide complex |

| Transmetalation | Transfer of the alkynyl group from a copper acetylide to the Pd(II) center. | Pd(II)-aryl-alkynyl complex |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Coupled product and Pd(0) catalyst |

Hirshfeld Surface Analysis and Interaction Energy Calculations

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.govresearchgate.netwhiterose.ac.ukscirp.org This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

For a molecule like this compound, several types of intermolecular interactions would be expected to play a significant role in its crystal packing. While a specific Hirshfeld surface analysis for this compound is not available, studies on other pyridine derivatives reveal common interaction motifs. nih.govnih.govwhiterose.ac.uk

The primary interactions would likely involve:

Hydrogen Bonds and C-H···N/Cl Interactions: The nitrogen atom of the pyridine ring and the chlorine atom can act as hydrogen bond acceptors. Weak C-H···N and C-H···Cl interactions are commonly observed in the crystal structures of related compounds.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with adjacent rings, contributing to the stability of the crystal structure.

Halogen Bonding: The chlorine atom can also participate in halogen bonding, acting as an electrophilic region (the σ-hole) that interacts with a nucleophilic site on a neighboring molecule. nih.gov

A hypothetical breakdown of the contributions of different intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar molecules, is presented in the table below. nih.govwhiterose.ac.uk

| Intermolecular Contact | Hypothetical Percentage Contribution to Hirshfeld Surface |

| H···H | ~40-50% |

| C···H/H···C | ~20-30% |

| N···H/H···N | ~5-15% |

| Cl···H/H···Cl | ~5-10% |

| C···C (π-π stacking) | ~3-8% |

These computational approaches provide a detailed picture of the molecular and supramolecular properties of this compound, offering insights into its reactivity and solid-state structure.

Research Applications and Synthetic Utility of 2 Chloro 4 Prop 1 Ynyl Pyridine

Role as a Key Synthetic Intermediate for Advanced Heterocyclic Compounds

The bifunctional nature of 2-Chloro-4-(prop-1-ynyl)pyridine allows it to serve as an ideal starting point for the synthesis of more complex, multi-ring heterocyclic systems. The chloro and alkyne moieties can be manipulated selectively or in tandem to construct intricate molecular architectures.

Fused pyridine (B92270) systems are scaffolds of significant interest due to their prevalence in biologically active compounds. This compound is a strategic precursor for creating these structures.

The synthesis of Imidazo[1,2-a]pyridines , a class of compounds known for activities including antiviral properties, often begins with a 2-aminopyridine (B139424) derivative. nih.gov The 2-chloro group of the title compound can be readily displaced by an amine to generate an N-substituted aminopyridine. Specifically, a related precursor, N-(prop-2-yn-1-yl)pyridin-2-amine, undergoes efficient heterocyclization to form the imidazo[1,2-a]pyridine (B132010) core. nih.govresearchgate.net This demonstrates a clear synthetic pathway where this compound can first be converted to the corresponding 2-amino derivative, which then cyclizes via the alkyne group to yield a 7-(prop-1-ynyl)imidazo[1,2-a]pyridine derivative. These fused systems are being investigated for various therapeutic applications. nih.gov

Table 1: Synthesis of Fused Pyridine Systems

| Target System | Precursor Type | Key Reaction | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridines | N-(prop-2-yn-1-yl)pyridin-2-amines | Transition-metal promoted heterocyclization | nih.govresearchgate.net |

| Thienopyridines | 2-Chloropyridine (B119429) derivatives | Intramolecular cyclization with sulfur-containing reagents | nih.govresearchgate.net |

Thienopyridines , another critical class of fused heterocycles found in pharmaceuticals, can also be synthesized from chloropyridine precursors. researchgate.net Synthetic strategies often involve the reaction of a substituted 2-chloropyridine with a sulfur-containing nucleophile, followed by an intramolecular cyclization to form the thiophene (B33073) ring fused to the pyridine core. nih.gov The presence of the prop-1-ynyl group on this compound offers an additional reactive handle that can be used to build complexity before or after the formation of the thienopyridine skeleton. The spectrum of biological activities for thienopyridines is broad, including anti-inflammatory, antiviral, and antitumor activities. researchgate.net

Beyond fused ring systems, the dual reactivity of this compound is exploited to create a wide array of complex molecules. The Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is particularly relevant. wikipedia.org In this context, the compound contains both necessary components within the same molecule, making it suitable for intramolecular cyclization or for sequential intermolecular couplings to assemble elaborate structures.

The terminal alkyne can be coupled with various aryl halides, while the 2-chloro position can be reacted with other terminal alkynes, providing a modular approach to highly substituted pyridine derivatives. This type of reaction is instrumental in creating novel organic materials and complex molecular probes for chemical biology. Furthermore, related alkynyl-chloropyrazine compounds have been synthesized using Sonogashira-type couplings to create potential ligands for biological targets like the SARS-CoV-2 N-protein, highlighting the importance of this scaffold in medicinal chemistry. nih.gov

Development of Agrochemical Research Scaffolds

The pyridine ring is a well-established pharmacophore in the agrochemical industry, found in numerous commercial herbicides, fungicides, and insecticides. rsc.org Substituted 2-chloropyridines, in particular, are recognized as key intermediates in the synthesis of these agents. nih.gov

Pyridine-based structures are central to the development of modern herbicides. For instance, 2-chloro-4-aminopyridine, which can be derived from the title compound, is an important intermediate for agrochemicals. google.com It reacts with phenylisocyanate to produce 1-(2-chloro-4-pyridyl)-3-phenylurea, a compound with high cytokinin activity used to promote crop growth. google.com Furthermore, patents have described pyridine ketones containing haloalkynyl groups as possessing herbicidal properties. This suggests that the this compound scaffold is a highly relevant starting point for the design and synthesis of new herbicidal agents.

Chloropyridine derivatives are foundational in the synthesis of fungicides. nih.gov The 2-chloropyridine moiety is a component of several active compounds used to protect crops from fungal diseases. While direct examples citing this compound in published fungicide synthesis are not prominent, its structural features align with those of known agrochemical precursors. The chloro group allows for the introduction of various functional groups necessary for fungicidal activity, and the alkyne can be modified to tune the compound's physical properties and biological efficacy. Therefore, it represents a valuable scaffold for exploration in the discovery of new fungicidal compounds.

Precursor in Pharmaceutical Research for Lead Compound Generation

The structural motifs accessible from this compound are of high value in pharmaceutical research. The pyridine ring is a constituent of over 50 FDA-approved drugs in the last decade alone, highlighting its importance as a pharmacophore. researchgate.net The ability to use this compound to generate libraries of complex heterocyclic derivatives makes it a powerful tool for lead compound discovery.

The synthesis of imidazo[1,2-a]pyridines, which can be accessed from alkyne-substituted pyridines, has been specifically investigated for the development of antiviral agents against human cytomegalovirus and varicella-zoster virus. nih.govnih.govresearchgate.net Similarly, thienopyridine derivatives, which can be prepared from chloropyridine precursors, are the basis for major antiplatelet drugs that target the P2Y12 receptor. researchgate.netnih.gov The potential to synthesize these and other bioactive scaffolds positions this compound as a key starting material in programs aimed at discovering new therapeutics for a range of diseases, from viral infections to cardiovascular conditions. The alkyne group itself is found in numerous bioactive compounds and approved drugs, often contributing to binding affinity and metabolic stability. researchgate.net

Applications in Advanced Materials Research and Ligand Design

The inherent structural features of this molecule, however, suggest its potential utility. The pyridine ring offers a nitrogen atom with a lone pair of electrons, making it a potential coordination site for metal ions. The chloro-substituent can influence the electronic properties of the pyridine ring and can also serve as a leaving group in various substitution reactions, allowing for further functionalization. The prop-1-ynyl group, an unsaturated alkyne, is a versatile functional group that can participate in a variety of chemical transformations, including click chemistry, polymerization, and metal-catalyzed cross-coupling reactions.

In the broader context of materials science, pyridine-containing compounds are integral to the design of organic light-emitting diodes (OLEDs), where they can function as electron-transporting or emissive materials. rsc.orgnih.govrsc.org The incorporation of pyridine moieties can enhance device efficiency and stability. rsc.org Furthermore, pyridine derivatives are extensively used as ligands in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.

For ligand design, the nitrogen atom of the pyridine ring can act as a monodentate ligand. The presence of the prop-1-ynyl group opens up possibilities for creating multidentate ligands. For instance, the alkyne could be used to link the pyridine unit to other coordinating groups, forming chelating ligands that can bind strongly to metal centers. Such complexes have a wide range of potential applications, including in catalysis and as therapeutic agents.

While the specific research findings for this compound are not documented, the known chemistry of its constituent functional groups provides a strong basis for its potential applications. Further research would be necessary to synthesize and characterize materials and metal complexes derived from this compound and to evaluate their properties for specific applications in advanced materials and coordination chemistry.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on minimizing waste and maximizing efficiency. jocpr.com Future research will likely prioritize the development of more sustainable and atom-economical methods for the synthesis of 2-Chloro-4-(prop-1-ynyl)pyridine and its derivatives. jocpr.com

Current synthetic routes can sometimes involve multiple steps and the use of hazardous reagents. google.com Innovations in this area may include:

Catalytic C-H Activation: Directly functionalizing the pyridine (B92270) ring or the methyl group of a precursor through C-H activation would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. organic-chemistry.org

One-Pot Reactions: Designing multi-component reactions where this compound is formed in a single step from simple, readily available precursors would significantly improve efficiency and reduce waste. organic-chemistry.org

Use of Greener Solvents and Catalysts: Exploring reactions in environmentally benign solvents like water or ionic liquids, and employing reusable, non-toxic catalysts, will be crucial for developing sustainable processes. rsc.orgmdpi.com A study on the synthesis of 1,2,4-thiadiazoles highlights the use of recyclable pentylpyridinium tribromide as an environmentally benign catalyst. mdpi.com

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic C-H Activation | Direct functionalization of C-H bonds | High atom economy, reduced number of synthetic steps organic-chemistry.org |

| One-Pot Reactions | Multiple bond-forming events in a single pot | Increased efficiency, reduced waste and purification steps organic-chemistry.org |

| Green Solvents/Catalysts | Use of water, ionic liquids, reusable catalysts | Reduced environmental impact, improved sustainability rsc.orgmdpi.com |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic and steric properties of this compound open the door to exploring novel reactivity patterns. The chlorine atom at the 2-position and the alkyne at the 4-position provide orthogonal handles for a variety of transformations.

Future research could focus on:

Dual Functionalization: Developing reactions that simultaneously or sequentially modify both the chloro and propargyl groups to rapidly build molecular complexity.

Unconventional Cyclization Reactions: Investigating novel cyclization strategies involving the alkyne moiety to construct complex heterocyclic systems. This could involve transition-metal catalysis or photoredox catalysis to access new reaction pathways.

Cross-Coupling Reactions: While Sonogashira and other cross-coupling reactions are known, exploring less common coupling partners and catalytic systems could lead to the synthesis of novel derivatives with unique electronic and photophysical properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. uc.pt The integration of the synthesis and derivatization of this compound with flow chemistry platforms is a promising area of research. uc.ptresearchgate.net

Key benefits include:

Enhanced Safety: Flow reactors can handle hazardous reagents and exothermic reactions more safely due to the small reaction volumes and efficient heat transfer. uc.pt

Increased Efficiency and Scalability: Continuous processing allows for the rapid production of larger quantities of material with consistent quality. researchgate.net

Automated Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions to identify optimal parameters for the synthesis of this compound and its derivatives.

A recent study demonstrated the use of a flow reactor for the efficient synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine, highlighting the potential of this technology. researchgate.net

Application of Advanced In Situ Spectroscopic Characterization Techniques

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound, the application of advanced in situ spectroscopic techniques is crucial. Techniques such as ReactIR, in situ NMR, and Raman spectroscopy can provide real-time information on the formation of intermediates and byproducts.

This detailed mechanistic insight will enable:

Optimization of Reaction Conditions: By understanding the reaction kinetics and the role of different species, reaction conditions can be fine-tuned to maximize yield and minimize impurities.

Discovery of New Reactivity: The identification of transient intermediates could lead to the discovery of new and unexpected reaction pathways.

Improved Process Control: In an industrial setting, in situ monitoring can ensure consistent product quality and process safety.

Synergistic Approaches Combining Experimental and Computational Research

The combination of experimental and computational chemistry provides a powerful tool for understanding and predicting chemical reactivity. Density Functional Theory (DFT) calculations, for example, can be used to:

Elucidate Reaction Mechanisms: Computational modeling can help to identify transition states and intermediates, providing a detailed picture of the reaction pathway.

Predict Reactivity and Selectivity: Theoretical calculations can guide the design of new experiments by predicting the most likely outcome of a reaction.

Design Novel Catalysts: Computational screening can be used to identify promising new catalysts for the synthesis and functionalization of this compound.

By combining the predictive power of computational chemistry with the practical insights of experimental work, researchers can accelerate the discovery and development of new synthetic methods and applications for this versatile compound.

Q & A

Q. Table 1: Reaction Optimization for Sonogashira Coupling

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | ↑↑ (75–85%) |

| Solvent | DMF/TEA (3:1) | ↑ Solubility |

| Temperature | 70°C | ↑ Conversion |

| Reaction Time | 12–16 h | ↓ Side Products |

Q. Table 2: Comparative Reactivity of Pyridine Derivatives

| Compound | C≡C Stretch (cm⁻¹) | Nucleophilic Attack Position |

|---|---|---|

| This compound | 2110 | 6-position |

| 2-Chloro-4-methoxypyridine | N/A | 3-position |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.